Synthetic Efficiency: Single-Step Hydrosilylation vs. Multi-Step Grignard Routes for Tertiary Silanes
NDMS-Cl is prepared in one step by Pt-catalyzed hydrosilylation of norbornene with dimethylchlorosilane, achieving exo-2-(dimethylchlorosilyl)bicyclo[2.2.1]heptane as the dominant product. In contrast, TBDMS-Cl and IPDMS-Cl require a two-step sequence: Grignard or organolithium addition to dimethylchlorosilane followed by HCl exchange using a catalyst [1][2]. The norbornene hydrosilylation proceeds with >90% conversion under standard conditions (80–98 °C, toluene, [COD]PtCl₂ catalyst) [3].
| Evidence Dimension | Synthetic steps and reagent cost |
|---|---|
| Target Compound Data | 1 step; norbornene (~$50/kg bulk) + dimethylchlorosilane; Pt catalyst (recoverable); exo:endo ratio 93:7 to 95:5 [4] |
| Comparator Or Baseline | TBDMS-Cl: 2 steps; t-BuMgCl or t-BuLi ($200–$500/kg) + HMe₂SiCl + HCl/catalyst [1]. IPDMS-Cl: 2 steps; i-PrMgCl + HMe₂SiCl + HCl/catalyst [1] |
| Quantified Difference | NDMS-Cl synthesis requires 1 step vs. 2 steps for TBDMS-Cl/IPDMS-Cl; norbornene is a commodity monomer, whereas t-BuLi and t-BuMgCl are specialty organometallic reagents priced 4–10× higher per mole [1] |
| Conditions | Norbornene (141 g, 1.50 mol) + HMe₂SiCl (169 g, 1.8 mol), [COD]PtCl₂ (70 mg), toluene (100 mL), 80–98 °C, 60 min dropwise addition, exotherm controlled [3] |
Why This Matters
The single-step, low-cost synthetic route makes NDMS-Cl a more economical protecting group reagent for large-scale use, directly impacting procurement cost for pharmaceutical and agrochemical intermediate manufacturing.
- [1] US 6,881,855 B2: Heldmann, D.; Schäfer, O.; Stohrer, J. "Norbornyl-substituted silanes and the use thereof." Issued April 19, 2005. View Source
- [2] EP1298134B1: Heldmann, D.; Schäfer, O.; Stohrer, J. "Norbornyl-substituted silanes and their use in the protection of functional groups of organic compounds." Consortium für elektrochemische Industrie GmbH, 2002. View Source
- [3] Eddy, V. J.; Hallgren, J. E. "Hydrosilylation of Norbornene with Dimethylchlorosilane." J. Org. Chem. 1987, 52(10), 1903–1906. View Source
- [4] Green, M.; Spencer, J. L.; Stone, F. G. A.; Tsipis, C. A. "Hydrosilylation Reactions of Norbornene with Silanes." J. Chem. Soc., Dalton Trans. 1977, 1519–1525. View Source
